molecular formula C16H20N6O3 B2575191 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034413-07-3

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2575191
CAS No.: 2034413-07-3
M. Wt: 344.375
InChI Key: ONKRAASOIUDASV-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound of significant interest in the fields of chemistry, biology, and medicine due to its unique structure and functional properties. Its structural intricacies allow it to interact with various biological molecules, leading to diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process:

  • Formation of Intermediate Compounds: : Starting from benzo[d][1,3]dioxole-5-carboxylic acid, which undergoes esterification followed by reaction with 4,6-bis(dimethylamino)-1,3,5-triazine in the presence of suitable catalysts and solvents.

  • Coupling Reaction: : This intermediate product is then coupled with N-methylamine under controlled temperature and pH to form the target compound.

  • Purification: : The crude product is purified using techniques such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production generally follows similar synthetic routes but on a larger scale. Processes are optimized for yield and efficiency, often involving automation and precise control of reaction parameters. Industrial methods may also incorporate recycling of reagents and solvents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo several types of chemical reactions:

  • Oxidation: : Reacts with oxidizing agents to form corresponding oxides.

  • Reduction: : Can be reduced using reducing agents, leading to the formation of simpler amines.

  • Substitution: : Participates in nucleophilic substitution reactions due to the presence of reactive groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride in appropriate solvents.

  • Substitution: : Various nucleophiles in polar aprotic solvents under controlled temperatures.

Major Products Formed

  • Oxidation Products: : Typically involves the formation of carboxylate or nitro derivatives.

  • Reduction Products: : Leads to the formation of amine derivatives.

  • Substitution Products: : Formation of substituted triazine compounds.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide finds applications in several scientific fields:

Chemistry

  • Used as a reagent in organic synthesis for forming complex molecular architectures.

  • Acts as a building block in the development of novel polymers.

Biology

  • Investigated for its ability to interact with nucleic acids and proteins, aiding in the study of biological processes.

  • Utilized in biochemical assays to explore enzyme activities and inhibition mechanisms.

Medicine

  • Explored for its potential as a therapeutic agent due to its ability to modulate biological pathways.

  • Used in the development of diagnostic tools for detecting specific biomolecules.

Industry

  • Employed in the manufacturing of specialty chemicals and advanced materials.

  • Investigated for its role in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through several mechanisms:

Molecular Targets and Pathways

  • Enzyme Inhibition: : Binds to active sites of enzymes, altering their activity.

  • Signal Transduction Modulation: : Interacts with cellular receptors and proteins, influencing signal transduction pathways.

Comparison with Similar Compounds

Compared to other triazine derivatives, N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide exhibits unique properties due to its specific structural configuration. Its ability to form stable complexes with biological molecules sets it apart.

List of Similar Compounds

  • N-(4-(dimethylamino)-6-(methylamino)-1,3,5-triazin-2-yl)benzamide

  • N-(4,6-dimethylamino-1,3,5-triazin-2-yl)phenylcarbamate

These similar compounds share structural elements with this compound but differ in functional groups and overall properties.

This compound's unique chemical properties and diverse applications make it a subject of ongoing research and industrial interest.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3/c1-21(2)15-18-13(19-16(20-15)22(3)4)8-17-14(23)10-5-6-11-12(7-10)25-9-24-11/h5-7H,8-9H2,1-4H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKRAASOIUDASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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